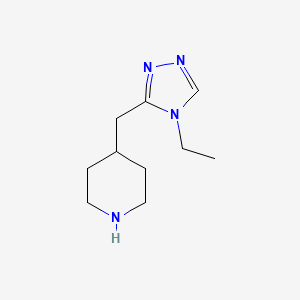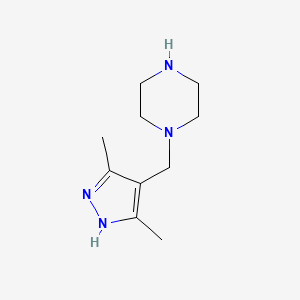
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine
Übersicht
Beschreibung
“1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine” is a chemical compound with the CAS Number: 1428233-01-5 . It has a molecular weight of 180.25 . The compound is a light yellow powder .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine”, can involve various strategies . One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine” consists of a piperazine ring attached to a 3,5-dimethyl-1H-pyrazol-4-yl group . The InChI code for this compound is 1S/C9H16N4/c1-7-9(8(2)12-11-7)13-5-3-10-4-6-13/h10H,3-6H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
“1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine” is a light yellow powder . It has a molecular weight of 180.25 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-mycobacterial Activity
Piperazine and its analogues have been explored for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds has been a focal point for medicinal chemists aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications
Piperazine derivatives have been patented for a variety of therapeutic uses due to their diverse pharmacological activities, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and more. The modification of the piperazine nucleus has shown significant differences in the medicinal potential of the resultant molecules, suggesting its flexibility as a building block for drug discovery (Rathi et al., 2016).
DNA Interaction
Piperazine derivatives, including those with N-methyl piperazine groups, have been studied for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These interactions have implications for their use as fluorescent DNA stains in cell biology, highlighting their importance in research applications beyond therapeutics (Issar & Kakkar, 2013).
Novel Opioid-like Compounds
Compounds structurally similar to piperazine have been identified for their opioid-like properties. For instance, 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) is a novel psychoactive substance with opioid-like effects, underlining the potential of piperazine derivatives in the development of new analgesic drugs (Siddiqi et al., 2015).
DPP-IV Inhibitors
Piperazine derivatives have been identified as inhibitors of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus. This showcases the potential of piperazine-based compounds in contributing to the treatment of chronic conditions (Mendieta et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-10(9(2)13-12-8)7-14-5-3-11-4-6-14/h11H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYWNRRQIVPCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1470155.png)
![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1470156.png)

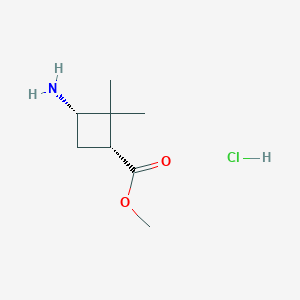

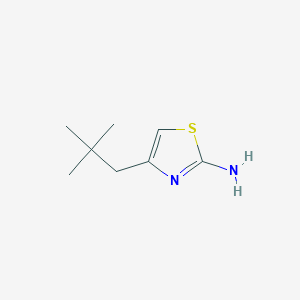
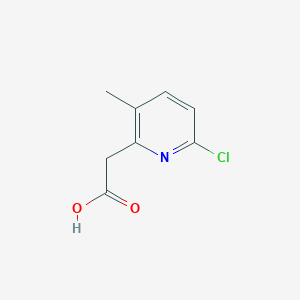
![2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1470164.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid](/img/structure/B1470165.png)

![{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470169.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1470173.png)

